1-(1,3-Benzothiazol-2-yl)piperidin-4-amine
CAS No.: 565453-22-7
Cat. No.: VC3796032
Molecular Formula: C12H15N3S
Molecular Weight: 233.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 565453-22-7 |
|---|---|
| Molecular Formula | C12H15N3S |
| Molecular Weight | 233.33 g/mol |
| IUPAC Name | 1-(1,3-benzothiazol-2-yl)piperidin-4-amine |
| Standard InChI | InChI=1S/C12H15N3S/c13-9-5-7-15(8-6-9)12-14-10-3-1-2-4-11(10)16-12/h1-4,9H,5-8,13H2 |
| Standard InChI Key | PZOCPPJEPGKJJI-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1N)C2=NC3=CC=CC=C3S2 |
| Canonical SMILES | C1CN(CCC1N)C2=NC3=CC=CC=C3S2 |
Introduction
Chemical Structure and Molecular Characteristics
1-(1,3-Benzothiazol-2-yl)piperidin-4-amine (IUPAC name: 4-amino-1-(1,3-benzothiazol-2-yl)piperidine) is a bicyclic organic compound with the molecular formula C₁₂H₁₅N₃S and a molecular weight of 233.33 g/mol . The structure comprises a benzothiazole ring (a benzene fused to a thiazole) linked via a single bond to the nitrogen atom of a piperidine ring, which itself bears an amine group at the 4-position (Fig. 1).
Table 1: Molecular properties of 1-(1,3-benzothiazol-2-yl)piperidin-4-amine
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅N₃S |
| Molecular Weight | 233.33 g/mol |
| CAS Registry Number | 565453-22-7 |
| Hydrogen Bond Donors | 2 (NH₂ and NH groups) |
| Hydrogen Bond Acceptors | 3 (two N in benzothiazole, one in piperidine) |
The benzothiazole system contributes to the compound’s planarity, while the piperidine ring adopts a chair conformation, as confirmed by X-ray diffraction studies of analogous structures . The dihedral angle between the benzothiazole and piperidine planes is approximately 6.37°, minimizing steric hindrance and facilitating intramolecular hydrogen bonding .
Synthesis and Characterization
Synthetic Routes
The synthesis of 1-(1,3-benzothiazol-2-yl)piperidin-4-amine typically involves a multi-step protocol:
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Formation of the benzothiazole core: Starting from 2-aminothiophenol and carbon disulfide, cyclization under basic conditions yields 2-mercaptobenzothiazole.
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Piperidine functionalization: The piperidine ring is introduced via nucleophilic substitution or reductive amination. For example, reacting 2-chlorobenzothiazole with 4-aminopiperidine in the presence of a base facilitates C–N bond formation .
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Amine protection and deprotection: Protecting groups (e.g., Boc) may be employed to prevent side reactions during alkylation or acylation steps .
A representative procedure from the literature involves treating N-(1,3-benzothiazol-2-yl)-N-(4,5-dihydro-1H-imidazol-2-yl)amine with piperidine and formaldehyde in methanol, followed by recrystallization from chloroform (yield: 67%) . Microwave irradiation has been employed to accelerate reaction kinetics, reducing synthesis times from hours to minutes .
Table 2: Key spectroscopic data for 1-(1,3-benzothiazol-2-yl)piperidin-4-amine
| Technique | Observations |
|---|---|
| ¹H NMR | δ 1.49 (s, piperidine CH₂), 3.62 (s, imidazoline CH₂), 7.15–7.56 (m, Ar-H) |
| IR | 3297 cm⁻¹ (N–H stretch), 1576 cm⁻¹ (C=N stretch), 1137 cm⁻¹ (C–N stretch) |
| MS | m/z 233.33 [M+H]⁺ |
Crystallographic Analysis
Single-crystal X-ray diffraction of a structurally related compound, N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)imidazol-2-yl]amine, revealed a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 11.7456(2) Å, b = 10.1254(2) Å, c = 13.9107(2) Å, and β = 104.669(1)° . The benzothiazole and imidazoline rings are nearly coplanar, with a dihedral angle of 6.37(8)°, while the piperidine ring adopts a chair conformation (Fig. 2). Intramolecular N–H···N hydrogen bonds (2.12–2.45 Å) stabilize the crystal lattice .
Table 3: Crystallographic data for analogous compounds
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Unit Cell Volume | 1600.46(5) ų |
| R-factor | 0.0483 |
| Hydrogen Bond Lengths | N3–H···N1: 2.12 Å, C11–H···N2: 2.45 Å |
| Compound Class | Activity | Mechanism |
|---|---|---|
| 2-Arylaminoimidazolines | Hypotensive, sedative | α₂-Adrenergic receptor agonism |
| Benzothiazole-piperidines | Anti-inflammatory (predicted) | NF-κB pathway modulation |
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